molecular formula C14H17ClN2O2S2 B2599605 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide CAS No. 946375-72-0

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide

Cat. No. B2599605
CAS RN: 946375-72-0
M. Wt: 344.87
InChI Key: OVSLTQHHDMZOSS-UHFFFAOYSA-N
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Description

The compound “N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide” contains several functional groups including a thiazole ring, a sulfonamide group, and a chlorophenyl group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms . Sulfonamides are a group of compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom . The chlorophenyl group consists of a phenyl ring (a variant of benzene) with a chlorine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the thiazole ring might undergo reactions typical of aromatic compounds, while the sulfonamide group could participate in reactions involving the nitrogen or sulfur atoms .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria, preventing their growth .

Future Directions

The future research directions for this compound would depend on its potential applications. Given the presence of a thiazole ring and a sulfonamide group, it might be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S2/c1-2-9-21(18,19)16-8-7-13-10-20-14(17-13)11-3-5-12(15)6-4-11/h3-6,10,16H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSLTQHHDMZOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide

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